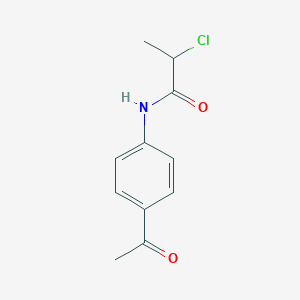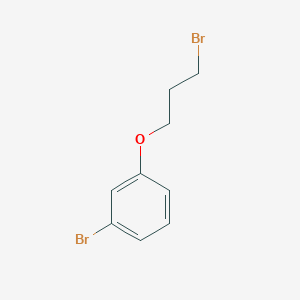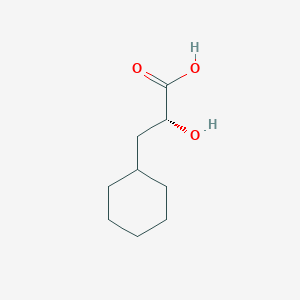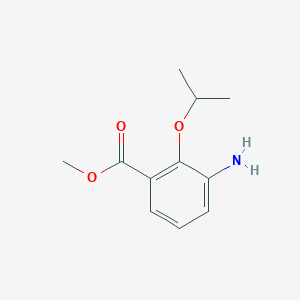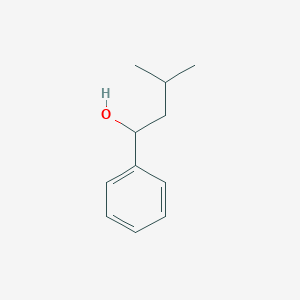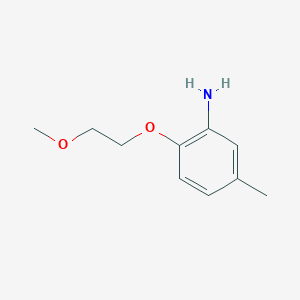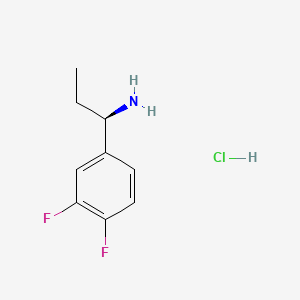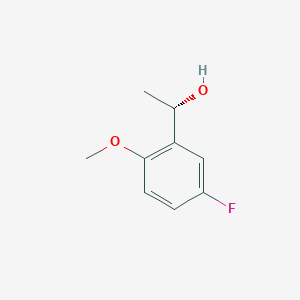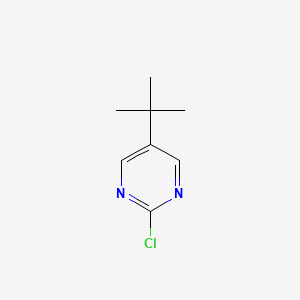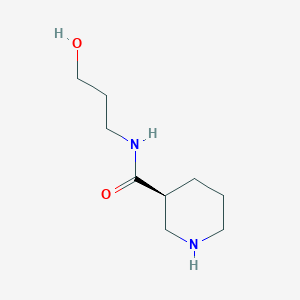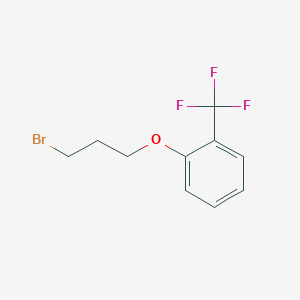
1-(3-溴丙氧基)-2-(三氟甲基)苯
描述
1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene, also known as 3-bromopropoxy-2-trifluoromethylbenzene, is a heterocyclic compound with a wide range of applications in organic synthesis and scientific research. It is a colorless liquid with a boiling point of 120°C, and a molecular weight of 197.02 g/mol. 3-bromopropoxy-2-trifluoromethylbenzene can be synthesized from the reaction of bromoacetone and trifluoromethylbenzene in aqueous solution. This compound has been used as a reagent in a variety of organic synthesis reactions, such as the synthesis of polymers, dyes, and drugs. Additionally, it is used as a solvent for a variety of organic reactions.
科学研究应用
新型含氟聚合物的合成和表征
新型含氟聚醚的合成和表征展示了诸如 1-(3-溴丙氧基)-2-(三氟甲基)苯等化合物在创造具有独特性质(如低介电常数和高热稳定性)的材料中的效用。例如,通过使类似化合物反应而获得的高度氟化单体,用于生产可溶的、疏水的聚醚,它们具有中等热稳定性和低介电常数,适用于电子和材料科学中的各种应用 (Fitch 等,2003)。
有机化学中新合成路线的发展
对三氟甲基取代吡啶的研究扩展了有机合成的工具箱,展示了如何对 1-(3-溴丙氧基)-2-(三氟甲基)苯的衍生物进行功能化以生产在制药和农用化学品中具有重要应用的化合物。原位生成的(三氟甲基)铜取代碘是朝这个方向迈出的关键一步,它提供了一种将三氟甲基引入吡啶的有效方法 (Cottet 和 Schlosser,2002)。
用于电子和光电子学领域的创新材料
用烷氧基苯终止叔氯化物终止聚异丁烯的研究揭示了 1-(3-溴丙氧基)-2-(三氟甲基)苯在先进材料开发中的潜力。这项研究展示了对聚合物链端官能度的精确控制,这对于设计具有特定电子性质的材料至关重要 (Yang 和 Storey,2015)。
对绿色化学和催化的贡献
合成和研究外围四取代酞菁类化合物(源自涉及类似溴化和三氟甲基官能化合物的反应)的努力,强调了 1-(3-溴丙氧基)-2-(三氟甲基)苯在绿色化学中的重要性。这些化合物表现出非凡的电化学性能,表明它们在催化和可再生能源应用中的潜力 (Aktaş Kamiloğlu 等,2018)。
用于有机中间体的先进合成技术
从溴化和烷氧基官能化的苯开始,用于合成复杂有机中间体(如 1,3,5-三叔丁氧羰基氨基苯甲氧基苯)的方法的开发,突出了 1-(3-溴丙氧基)-2-(三氟甲基)苯在促进制备有机合成中的关键构件中的作用。这项工作通过提供广泛的功能化芳香族化合物,为制药和材料科学研究做出了贡献 (We,2015)。
属性
IUPAC Name |
1-(3-bromopropoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c11-6-3-7-15-9-5-2-1-4-8(9)10(12,13)14/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOXHDINFLNKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

